molecular formula C20H18O8S B2477396 Ethyl 3-(4-methoxyphenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate CAS No. 610759-22-3

Ethyl 3-(4-methoxyphenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate

Cat. No. B2477396
CAS RN: 610759-22-3
M. Wt: 418.42
InChI Key: GNHJUWYVIDVROT-UHFFFAOYSA-N
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Description

This compound is a derivative of chromene, a heterocyclic compound, with various functional groups attached, including a methoxyphenyl group, a methylsulfonyloxy group, and a carboxylate group. These functional groups could potentially influence the compound’s reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a chromene core with various functional groups attached. The positions of these groups on the chromene ring could significantly influence the compound’s properties and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxylate group could enhance its solubility in water .

Scientific Research Applications

Antimicrobial and Antioxidant Properties

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, which are structurally similar to Ethyl 3-(4-methoxyphenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate, have been studied for their antimicrobial and antioxidant activities. Some of these compounds demonstrated significant antibacterial and antifungal properties, alongside profound antioxidant potential (Raghavendra et al., 2016).

Hydrolysis Studies

Research has been conducted on the pH-dependent hydrolysis of related carboxylate esters, with findings relevant to the selective removal of ester groups in chemical syntheses. This has implications for the purification and synthesis processes of complex organic molecules, including those structurally related to this compound (Chan, Cox, & Sinclair, 2008).

Crystal and Molecular Structure

Studies on the crystal and molecular structure of similar compounds provide insights into the structural properties and stability of these molecules, which are critical for understanding their reactivity and potential applications in various chemical reactions (Kaur et al., 2012).

Synthesis and Chemical Reactions

Research has explored various synthesis methods and chemical reactions involving structurally similar compounds. These studies contribute to the understanding of the synthesis pathways and potential chemical applications of this compound and its derivatives (Ellis & Thomas, 1974).

Mechanism of Action

The mechanism of action of this compound in biological systems is not clear without specific study. If this compound has been designed as a drug molecule, its mechanism of action would depend on the target it has been designed to interact with .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties. If it shows promising biological activity, it could be further studied as a potential drug candidate. Alternatively, if it shows unique chemical reactivity, it could find use in synthetic chemistry .

properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8S/c1-4-26-20(22)19-17(12-5-7-13(25-2)8-6-12)18(21)15-10-9-14(11-16(15)27-19)28-29(3,23)24/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHJUWYVIDVROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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